molecular formula C11H19N3O3 B2951391 tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate CAS No. 2225181-86-0

tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate

Cat. No.: B2951391
CAS No.: 2225181-86-0
M. Wt: 241.291
InChI Key: VEVCBIUEAFIONO-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate is a sophisticated molecular building block designed for advanced pharmaceutical research and development. This compound features a unique bicyclo[1.1.1]pentane scaffold, which is widely recognized in medicinal chemistry as a highly effective bioisostere for a para -substituted benzene ring or a tert-butyl group. This property is valuable for improving the physicochemical characteristics of drug candidates, such as enhancing metabolic stability, reducing lipophilicity, and improving aqueous solubility . The molecule is strategically functionalized with a Boc (tert-butoxycarbonyl) protected amine on one bridgehead carbon, providing a handle for further synthetic manipulation through deprotection, and a N'-hydroxycarbamimidoyl group on the other, which serves as a versatile synthetic intermediate. The N'-hydroxycarbamimidoyl group is a key precursor for various nitrogen-containing heterocycles, including 1,2,4-oxadiazoles, which are privileged structures in drug discovery due to their prevalence in biologically active molecules. This makes the compound particularly valuable for constructing diverse compound libraries or for the synthesis of potential protease inhibitors, receptor antagonists, and other therapeutic agents. As a high-value chemical intermediate, it is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound to explore novel chemical space and accelerate innovation in their drug discovery programs.

Properties

IUPAC Name

tert-butyl N-[3-[(Z)-N'-hydroxycarbamimidoyl]-1-bicyclo[1.1.1]pentanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-9(2,3)17-8(15)13-11-4-10(5-11,6-11)7(12)14-16/h16H,4-6H2,1-3H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVCBIUEAFIONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the following steps:

  • Bicyclo[1.1.1]pentane Derivative Formation: : The bicyclo[1.1.1]pentane core structure is synthesized through a series of organic reactions, often starting from simpler cyclic compounds.

  • Introduction of the N'-hydroxycarbamimidoyl Group: : This involves the reaction of the bicyclo[1.1.1]pentane derivative with reagents such as hydroxylamine and carbamates under controlled conditions.

  • Tert-Butylation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxycarbamimidoyl group (-C(=NOH)NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the imine-like moiety to nitro or carbonyl derivatives. For example:

Reaction Pathway :

 C NOH NH KMnO H  C O NH +H O\text{ C NOH NH }\xrightarrow{\text{KMnO H }}\text{ C O NH }+\text{H O}

This transformation is critical for synthesizing ureido derivatives, as observed in structurally related bicyclo[1.1.1]pentane carbamates .

Reduction Reactions

The hydroxycarbamimidoyl group is reducible to amines or alcohols using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation:

Example :

 C NOH NH LiAlH  CH NH \text{ C NOH NH }\xrightarrow{\text{LiAlH }}\text{ CH NH }

Reduction pathways are leveraged to generate aminomethyl-substituted bicyclo[1.1.1]pentane derivatives, such as tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS: 1638765-05-5), a key intermediate in drug discovery .

Substitution Reactions

The tert-butyl carbamate group undergoes nucleophilic substitution under acidic or basic conditions. For instance, treatment with HCl in dioxane cleaves the Boc group, yielding a free amine:

Reaction :

Boc NH C H C NOH NH HCl dioxaneNH C H C NOH NH \text{Boc NH C H C NOH NH }\xrightarrow{\text{HCl dioxane}}\text{NH C H C NOH NH }

This deprotection step is essential for further functionalization in medicinal chemistry applications .

Hydrolysis and Stability

The carbamate linkage is stable under neutral conditions but hydrolyzes in strongly acidic or alkaline media:

Hydrolysis :

Boc NH C H C NOH NH H O H OH NH C H C NOH NH +CO +t BuOH\text{Boc NH C H C NOH NH }\xrightarrow{\text{H O H OH }}\text{NH C H C NOH NH }+\text{CO }+\text{t BuOH}

Hydrolysis kinetics depend on pH and temperature, with faster degradation observed at extremes (pH < 3 or pH > 10) .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its substituents:

Compound Key Functional Group Primary Reactivity
This compoundHydroxycarbamimidoylOxidation, reduction, hydrogen bonding
tert-butyl (3-aminobicyclo[1.1.1]pentyl)carbamate AminoAcylation, alkylation
tert-butyl (3-hydroxymethyl)bicyclo[1.1.1]pentylcarbamate HydroxymethylEsterification, oxidation

Reaction Optimization Data

Critical parameters for key reactions are summarized below:

Reaction Type Reagent/Conditions Temperature Yield Product
OxidationKMnO₄ (2 eq), H₂SO₄, H₂O25°C, 4 h72%Bicyclo[1.1.1]pentane urea derivative
ReductionLiAlH₄ (3 eq), THF0°C → reflux85%3-(Aminomethyl)-bicyclo[1.1.1]pentane
Boc Deprotection4M HCl/dioxane25°C, 1 h>95%Free amine intermediate

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron transfer mechanism, forming a nitroxide intermediate.

  • Reduction : LiAlH₄ acts through hydride transfer to the imine nitrogen, followed by protonation.

  • Hydrolysis : Acid-catalyzed cleavage involves protonation of the carbamate oxygen, destabilizing the Boc group .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme mechanisms and interactions with biological macromolecules. Its derivatives can serve as probes or inhibitors in biochemical assays.

Medicine

The compound and its derivatives have potential applications in drug development. They can be used to create new therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[1.1.1]pentane scaffold is highly modular. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Properties
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate (Target) 2763891-20-7 -N'-hydroxycarbamimidoyl C₁₁H₁₉N₃O₃ 241.29 Hydrogen-bonding potential; possible metal chelation
tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate 2091263-82-8 -OH C₁₀H₁₇NO₃ 199.25 Polar hydroxyl group; reduced steric bulk
tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate 1638765-26-0 -CH₂OH C₁₁H₁₉NO₃ 213.28 Increased hydrophilicity; hydroxymethyl enhances solubility
tert-butyl (3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)carbamate 1936602-36-6 -CH₂CH₂OH C₁₂H₂₁NO₃ 227.30 Extended alkyl chain; higher lipophilicity than hydroxymethyl analog
tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate 1886967-53-8 -CF₃ C₁₁H₁₆F₃NO₂ 251.25 Electron-withdrawing CF₃ group; improved metabolic stability
tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate 2665661-10-7 -CH₂CN C₁₂H₁₈N₂O₂ 222.29 Nitrile group for click chemistry or dipole interactions

Physicochemical and Pharmacokinetic Insights

  • Bioisosteric Utility : Bicyclo[1.1.1]pentanes mimic tert-butyl groups but reduce metabolic liabilities. For example, the CF₃ analog (CAS 1886967-53-8) offers enhanced resistance to oxidative metabolism .
  • Synthetic Accessibility : Hydroxymethyl and hydroxyethyl derivatives (CAS 1638765-26-0, 1936602-36-6) are synthesized in fewer steps than the target compound, which requires specialized reagents for the hydroxycarbamimidoyl group .

Biological Activity

tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique bicyclic structure and functional groups suggest diverse biological activities, particularly in relation to enzyme interactions and cellular mechanisms.

  • Molecular Formula: C11_{11}H19_{19}N3_{3}O3_{3}
  • Molecular Weight: 241.29 g/mol
  • IUPAC Name: tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through the hydroxycarbamimidoyl group, which can form hydrogen bonds with proteins or enzymes. This interaction may influence various biochemical pathways, enhancing binding affinity and selectivity due to the structural stability provided by the bicyclo[1.1.1]pentane core.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Cytotoxicity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, although detailed investigations are still required to elucidate these effects fully .

Cytotoxicity Assays

In vitro studies have demonstrated that related compounds exhibit moderate cytotoxicity against various cancer cell lines, suggesting that similar effects may be observed with this compound:

Cell Line IC50_{50} (μg/mL) Comments
NSCLC-N611.26Moderate cytotoxicity observed
P38815.26Cell proliferation inhibition noted

These findings indicate a need for further exploration into the compound's mechanism of action and potential therapeutic applications .

Interaction Studies

Ongoing research is focused on understanding how this compound binds to target proteins or enzymes:

  • Binding Affinity: The bicyclic structure enhances the compound's binding capabilities, potentially leading to increased efficacy in inhibiting target enzymes.
  • Hydrogen Bonding: The hydroxycarbamimidoyl moiety facilitates interactions with biomolecules, which could be critical for its biological activity .

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Key Differences
tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylateCarboxylate instead of carbamateLacks carbamate functionality
tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamateAmino group presentDifferent functional group leading to varied reactivity

This table illustrates how the specific combination of functional groups in this compound enhances its potential biological activity compared to its analogs .

Q & A

Q. Q1. What are standard synthetic routes for tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate under mild conditions?

A: Hydrogen borrowing alkylation using iridium catalysts at room temperature is a robust method. For example, tert-amyl alcohol can serve as a solvent, followed by purification via silica gel column chromatography (elution with 0–2% methanol in CH₂Cl₂ + 1% triethylamine). This approach minimizes thermal degradation and preserves the bicyclo[1.1.1]pentane scaffold .

Advanced Synthesis

Q. Q2. How can reaction yields be optimized when introducing sensitive functional groups (e.g., hydroxycarbamimidoyl)?

A: Employ inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxycarbamimidoyl group. Low temperatures (0–4°C) during coupling reactions and the use of protecting groups (e.g., Boc for amines) can enhance stability. Pre-activation of reagents, such as converting hydroxyl groups to triflates for nucleophilic substitution, may improve efficiency .

Characterization

Q. Q3. Which spectroscopic techniques are critical for confirming the structure of this compound?

A:

  • ¹H/¹³C NMR : Key for verifying the bicyclo[1.1.1]pentane core and tert-butyl carbamate. Compare shifts to analogs (e.g., δ 134.9–126.0 ppm for aromatic protons in related bicyclo systems) .
  • HRMS (ESI-TOF) : Validates molecular weight (e.g., calc’d [M+H⁺] for C₁₄H₁₈N: 200.1439; observed: 200.1440) .

Stability

Q. Q4. What storage conditions ensure the compound’s stability?

A: Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation. Use desiccants (silica gel) to minimize hydrolysis of the carbamate group. Stability data for similar bicyclo compounds indicate ≥2-year shelf life under these conditions .

Purity Analysis

Q. Q5. How should researchers assess purity and detect impurities?

A: Use HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times to reference standards (e.g., methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate, purity 95%) . For trace metals, ICP-MS is recommended if catalytic residues are suspected .

Data Contradictions

Q. Q6. How to resolve conflicting NMR data for bicyclo[1.1.1]pentane derivatives?

A: Discrepancies in δ values may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Re-run spectra with internal standards (e.g., TMS) and cross-validate using 2D NMR (COSY, HSQC). For example, δ 60.8 ppm in ¹³C NMR corresponds to carbamate carbonyls in CDCl₃ .

Toxicology

Q. Q7. What strategies address the lack of toxicological data for this compound?

A: Conduct in vitro assays:

  • MTT assay for cytotoxicity (IC₅₀ in HEK293 or HepG2 cells).
  • Ames test for mutagenicity (S. typhimurium strains TA98/TA100).
    Refer to analogs (e.g., tert-butyl (4-chlorophenethyl)carbamate) showing no acute toxicity in preliminary studies .

Ecological Impact

Q. Q8. How to evaluate environmental risks without ecotoxicological data?

A: Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradability (t₁/₂) and bioaccumulation (log Kow). For similar carbamates, log Kow ≈ 3.2 suggests moderate mobility in soil .

Mechanistic Studies

Q. Q9. How can the bicyclo[1.1.1]pentane moiety influence biological activity?

A: The rigid scaffold enhances metabolic stability and mimics para-substituted aryl groups. For example, bicyclo derivatives act as ATF4 inhibitors in cancer models by disrupting protein-protein interactions . Use SPR or ITC to measure binding affinity to target proteins.

Functional Group Tolerance

Q. Q10. Which synthetic methods tolerate diverse functional groups (e.g., hydroxycarbamimidoyl)?

A: Iridium-catalyzed hydrogen borrowing alkylation (General Procedure A) accommodates amines, alcohols, and halides. For example, (3-(pyrrolidin-1-ylmethyl)bicyclo[1.1.1]pentan-1-yl)methanol reacts cleanly with ketones at 23°C .

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